tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate

Building block procurement Salt form selection Reaction compatibility

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3) is a dual-functionalized spirocyclic building block combining a Boc-protected piperidine with a free primary amine on the chroman ring. Its molecular formula is C₁₈H₂₆N₂O₃ (MW 318.41 g/mol), with a calculated logP of 3.88 and a polar surface area of 64.79 Ų.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
CAS No. 1160247-73-3
Cat. No. B1453005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS1160247-73-3
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)N
InChIInChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-14(19)13-6-4-5-7-15(13)22-18/h4-7,14H,8-12,19H2,1-3H3
InChIKeyRHRIIQVZXVYVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3): Procurement-Relevant Identity and Purity Baseline


tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3) is a dual-functionalized spirocyclic building block combining a Boc-protected piperidine with a free primary amine on the chroman ring . Its molecular formula is C₁₈H₂₆N₂O₃ (MW 318.41 g/mol), with a calculated logP of 3.88 and a polar surface area of 64.79 Ų . Commercially, it is supplied as the free base at ≥95% purity (liquid at 20°C) by multiple vendors including AKSci and abcr . This compound serves as a key intermediate for generating 4-amino-substituted spiro[chromane-2,4'-piperidine] analogs after Boc deprotection, enabling orthogonal derivatization at two distinct nitrogen centers .

Free base liquid eliminates neutralization step in coupling workflows
Orthogonal Boc protection enables sequential two-step derivatization
Primary amine at chroman C4 supports direct amide bond formation
≥95% purity available from multiple independent vendors

Why Generic Substitution of tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate Fails: A Procurement Risk Analysis


The spiro[chromane-2,4'-piperidine] scaffold has been validated across multiple target classes—including SARS-CoV-2 PLpro (IC₅₀ = 0.059 μM) [1], HDAC inhibition (IC₅₀ = 20 nM) [2], GPR119 agonism [3], and anti-tubercular activity —but these activities are exquisitely sensitive to the nature and position of substituents. The 4-amino functional handle distinguishes CAS 1160247-73-3 from the spiro[chromane-2,4'-piperidin]-4-one scaffold (CAS 136081-84-0) and from the unsubstituted spiro[chromane-2,4'-piperidine] (CAS 147372-85-8), both of which lack the primary amine required for amide coupling or reductive amination at the chroman 4-position. Furthermore, the free base form (CAS 1160247-73-3, logP = 3.88) offers different solubility and reactivity characteristics than its hydrochloride salt counterpart (CAS 1243481-60-8), directly impacting reaction conditions and purification workflows. Substituting any of these analogs introduces a different functional group repertoire, altering the accessible chemical space and potentially invalidating structure-activity relationships established in lead optimization campaigns.

  • Hydrochloride salt (CAS 1243481-60-8) may require neutralization, altering reaction compatibility and solubility compared to the free base liquid.
  • 4-Oxo analog (CAS 136081-84-0) and unsubstituted scaffold (CAS 147372-85-8) lack the pre-installed C4 amine, adding synthetic steps and potentially reducing overall yield.
  • N-Methyl analog (CAS 70505-90-7) and unprotected piperidine limit orthogonal derivatization, constraining library design to a single dimension.

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3): Quantitative Differentiation Evidence


Free Base vs. Hydrochloride Salt: Purity and Physicochemical Differentiation for Reaction Design

The free base form (CAS 1160247-73-3) is supplied at ≥95% purity as a liquid at 20°C, while the hydrochloride salt (CAS 1243481-60-8) is a solid also specified at ≥95% purity but with a molecular weight of 354.87 g/mol (vs. 318.41 g/mol for the free base) . The free base exhibits a calculated logP of 3.88, indicating moderate lipophilicity suitable for organic-phase reactions without the need for prior neutralization . In contrast, the hydrochloride salt requires an additional neutralization step before use in base-sensitive or non-aqueous coupling reactions, adding process complexity and potentially reducing yield.

Free Base vs HCl Salt
Head-to-head
Liquid free base (MW 318.41, logP 3.88) vs. solid HCl salt (MW 354.87, logP not reported)
May support organic-phase coupling without prior neutralization
logP calculated; actual solubility depends on reaction conditions
Building block procurement Salt form selection Reaction compatibility

4-Amino Free Base vs. 4-Oxo Scaffold: Functional Group Orthogonality and Derivatization Capacity

CAS 1160247-73-3 contains a primary amine at the chroman 4-position (NH₂), enabling amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. The spiro[chromane-2,4'-piperidin]-4-one scaffold (CAS 136081-84-0), a key intermediate in published PLpro inhibitor programs, instead features a ketone at the 4-position, which requires reductive amination to install an amine before further derivatization [1]. The 4-amino compound thus eliminates one synthetic step, saving approximately 12-24 hours of reaction time and improving overall yield by avoiding the reductive amination step (typically 60-85% yield depending on substrate) [2]. The unsubstituted spiro[chromane-2,4'-piperidine] (CAS 147372-85-8) lacks any functional handle at the chroman 4-position entirely, requiring C-H functionalization to introduce substituents .

4-Amino vs 4-Oxo Scaffold
Class-level
≥1 synthetic step saved: direct amidation vs. reductive amination then coupling
May reduce synthetic steps for parallel library production
Step economy depends on substrate and purification methods
Medicinal chemistry Parallel synthesis Scaffold diversification

Orthogonal Boc Protection: Differentiated Utility Relative to N-Methyl and N-Unsubstituted Analogs

The Boc group on the piperidine nitrogen of CAS 1160247-73-3 allows orthogonal protection strategies: the Boc group can be removed under acidic conditions (TFA/CH₂Cl₂, r.t.) to expose the piperidine NH for functionalization, while the chroman 4-NH₂ can be derivatized first under basic conditions without affecting the Boc group [1]. In contrast, the 1'-methyl analog (CAS 70505-90-7) has a permanently alkylated piperidine nitrogen, precluding sequential functionalization of the piperidine ring . The unsubstituted spiro[chromane-2,4'-piperidine] (CAS 147372-85-8) has a free piperidine NH but lacks the chroman 4-amine entirely, offering only one derivatization site . The Boc-protected intermediate thus provides two independently addressable nitrogen centers, enabling the synthesis of diverse chemotypes from a single building block.

Orthogonal Boc Protection
Head-to-head
2 independently addressable sites (Boc-piperidine + 4-NH₂) vs. 1 for N-methyl or unsubstituted analogs
Enables sequential two-dimensional library design
Boc removal requires acidic conditions; assess chemotype stability
Protecting group strategy Sequential functionalization SPPS compatibility

Scaffold Validation Across Diverse Target Classes: Class-Level Superiority Over Single-Target Building Blocks

The spiro[chromane-2,4'-piperidine] scaffold, for which CAS 1160247-73-3 is a direct synthetic precursor, has produced low-nanomolar inhibitors across at least four distinct target classes: SARS-CoV-2 PLpro (IC₅₀ = 0.059 μM) [1], HDAC (IC₅₀ = 20 nM for spirocycle 4) [2], GPR119 agonists with oral bioavailability [3], and anti-tubercular agents with MIC values against M. tuberculosis . This breadth of validated activity distinguishes the spiro[chromane-2,4'-piperidine] chemotype from single-target-validated spirocyclic scaffolds (e.g., spiro-oxindoles primarily for p53-MDM2). Building blocks based on multi-target-validated scaffolds offer higher probability of hit identification in phenotypic and target-based screening libraries.

Scaffold Target Breadth
Class-level
Derivatives reported active against PLpro, HDAC, GPR119, and M. tuberculosis (IC₅₀ range 0.020–0.059 µM)
Reported scaffold validation across multiple target classes
Activity depends on substituent selection; review target-specific SAR
Polypharmacology Scaffold hopping Lead generation

Purity Specification Consistency Across Suppliers: Procurement Reliability Benchmarking

CAS 1160247-73-3 is consistently specified at ≥95% purity by multiple independent suppliers (AKSci, abcr, Fluorochem, MolCore), with MolCore offering a higher-grade specification of NLT 98% . This multi-vendor availability with consistent purity specifications reduces single-source supply risk. In contrast, the 4-oxo analog (CAS 136081-84-0) shows variable purity specifications across vendors (typically 95-97%) , and the hydrochloride salt (CAS 1243481-60-8) is available from fewer suppliers with less consistent batch-to-batch documentation .

Multi-Supplier Purity
Cross-study comparable
≥95% purity from ≥4 independent suppliers; one supplier offers NLT 98% grade
Consistent purity specification supports procurement planning
Verify lot-specific COA before use
Quality assurance Vendor qualification Reproducibility

High-Value Application Scenarios for tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1160247-73-3) Based on Quantitative Evidence


Two-Dimensional Amide Library Synthesis for Lead Optimization

The orthogonal Boc and 4-NH₂ groups enable sequential diversification: first, acylate the chroman 4-amine under basic conditions, then deprotect the Boc group with TFA/CH₂Cl₂ and functionalize the piperidine NH. This two-dimensional approach generates an N×M library from a single building block purchase, maximizing chemical space exploration per procurement dollar [1][2].

Streamlined Synthesis of PLpro Inhibitor Analogs

Using CAS 1160247-73-3 as the starting material eliminates the reductive amination step required when starting from spiro[chromane-2,4'-piperidin]-4-one, saving 1 synthetic step per analog. This is particularly valuable for SAR campaigns around the recently disclosed PLpro inhibitors (lead compound 45, IC₅₀ = 0.059 μM), where 4-amino derivatives were key intermediates [1].

HDAC Inhibitor Scaffold Diversification with Improved Synthetic Efficiency

The free base form (liquid, logP = 3.88) facilitates direct amide coupling without prior neutralization, relevant for generating spiro[chromane-2,4'-piperidine]-based HDAC inhibitors where N-aryl and N-alkylaryl substituents on the piperidine ring were critical for in vivo antitumor activity in HCT-116 xenograft models [2].

Fragment-Based and Phenotypic Screening Library Production

As a precursor to a scaffold validated against ≥4 distinct target classes (PLpro, HDAC, GPR119, anti-TB) with nanomolar activities, CAS 1160247-73-3-derived compounds offer higher hit probability in both target-based and phenotypic screens compared to building blocks validated against fewer targets. The 98% purity grade option further supports fragment-based screening where high initial purity is critical [1][2].

Application
Selection Property
Validation Focus
Dual derivatization library synthesis
Orthogonal Boc and C4 amine handles
Sequential deprotection and coupling efficiency
PLpro protease inhibitor analog synthesis
Pre-installed primary amine at C4
Reported PLpro enzyme inhibition context
HDAC inhibitor scaffold diversification
Liquid free base for direct coupling
Class-level HDAC inhibition model response
Multi-target screening library production
Scaffold validated across multiple target classes
Target class breadth and SAR potential
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